molecular formula C10H11N3 B11915484 4-Methylisoquinoline-1,6-diamine CAS No. 918812-89-2

4-Methylisoquinoline-1,6-diamine

Cat. No.: B11915484
CAS No.: 918812-89-2
M. Wt: 173.21 g/mol
InChI Key: NBILLUNHXMRDDT-UHFFFAOYSA-N
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Description

4-Methylisoquinoline-1,6-diamine is a heterocyclic aromatic organic compound It belongs to the isoquinoline family, which is characterized by a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylisoquinoline-1,6-diamine can be achieved through several methods. One common approach involves the cyclization of ortho-alkynylarylaldimines in the presence of a metal catalyst . Another method is the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals under acidic conditions . These reactions typically require strong acids or bases as catalysts and are prone to forming isomers and side products.

Industrial Production Methods: Industrial production of isoquinoline derivatives often involves the use of coal tar as a raw material. The process includes fractional crystallization and selective extraction techniques to isolate the desired compounds . Advances in green chemistry have also led to the development of catalyst-free processes in water, which are more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 4-Methylisoquinoline-1,6-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in nitrobenzene.

Major Products: The major products formed from these reactions include various substituted isoquinolines, which can be further functionalized for specific applications .

Scientific Research Applications

4-Methylisoquinoline-1,6-diamine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 4-Methylisoquinoline-1,6-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

918812-89-2

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

IUPAC Name

4-methylisoquinoline-1,6-diamine

InChI

InChI=1S/C10H11N3/c1-6-5-13-10(12)8-3-2-7(11)4-9(6)8/h2-5H,11H2,1H3,(H2,12,13)

InChI Key

NBILLUNHXMRDDT-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C2=C1C=C(C=C2)N)N

Origin of Product

United States

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